molecular formula C9H12BrN B1400029 [(5-Bromo-2-methylphenyl)methyl](methyl)amine CAS No. 216873-88-0

[(5-Bromo-2-methylphenyl)methyl](methyl)amine

Cat. No. B1400029
CAS RN: 216873-88-0
M. Wt: 214.1 g/mol
InChI Key: WJYVTRPDQXLJOQ-UHFFFAOYSA-N
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Description

(5-Bromo-2-methylphenyl)methylamine is a chemical compound with the molecular formula C9H12BrN . It has a molecular weight of 200.08 g/mol . The IUPAC name for this compound is 5-bromo-N,2-dimethylaniline .


Molecular Structure Analysis

The InChI code for (5-Bromo-2-methylphenyl)methylamine is 1S/C9H12BrN/c1-6-3-4-7(9)5-8(6)10-2/h3-5,10H,1-2H3 . This compound has a total of 10 heavy atoms and its complexity, as computed by PubChem, is 105 .


Physical And Chemical Properties Analysis

(5-Bromo-2-methylphenyl)methylamine has a molecular weight of 200.08 g/mol . It has a XLogP3-AA value of 3, indicating its partition coefficient between octanol and water . This compound has 1 hydrogen bond donor count and 1 hydrogen bond acceptor count .

Scientific Research Applications

Selective Amination in Organic Synthesis

Synthesis of Isoquinolinones

  • Reaction of primary amines with certain methyl phenylacetate compounds leading to the creation of isoquinolinones, potentially useful for depressant and anti-inflammatory activities (P. Sanna & F. Savelli, 1984).

Building Blocks in Organic Synthesis

Synthesis of Dipeptide Mimics

  • A protocol for synthesizing 5-oxopiperazine-2-carboxylates, useful as dipeptide mimics, through reactions with primary amines (Michael Limbach et al., 2009).

Preparation of Novel Terphenyls

  • Preparation of terphenyl compounds involving rearrangement of quaternary ammonium salts containing phenyl groups and reactions with primary amines (E. H. Chukhajian et al., 2020).

Antimicrobial and Cytotoxic Activities

  • Synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole showing good antimicrobial and cytotoxic activities (M. Noolvi et al., 2014).

This compilation of research demonstrates the broad scope of applications for “(5-Bromo-2-methylphenyl)methylamine” in scientific research, particularly in organic synthesis, pharmaceutical chemistry, and the development of new molecular compounds.

properties

IUPAC Name

1-(5-bromo-2-methylphenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-7-3-4-9(10)5-8(7)6-11-2/h3-5,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYVTRPDQXLJOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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